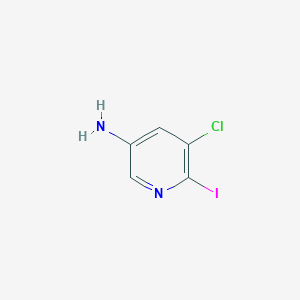

5-Chloro-6-iodopyridin-3-amine

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Organic Synthesis

The pyridine ring, an aromatic six-membered heterocycle containing a nitrogen atom, is a ubiquitous and vital scaffold in organic chemistry. capotchem.com Its importance stems from several key characteristics that make it a privileged structure in the design and synthesis of new chemical entities. Pyridine and its derivatives are not only common solvents and reagents but are also integral components of numerous natural products, including alkaloids and vitamins.

In the realm of medicinal chemistry, the pyridine nucleus is one of the most extensively applied scaffolds for drug design. Its presence can enhance the water solubility and bioavailability of less soluble molecules due to the polarity conferred by the nitrogen atom. chemsrc.com This has led to the incorporation of pyridine moieties into a multitude of FDA-approved therapeutic agents used to treat a wide range of human diseases. fluorochem.co.uk The adaptability of the pyridine ring allows for its easy conversion into various functional derivatives, making it a versatile starting point for creating complex molecular architectures. chemsrc.com Furthermore, its derivatives have found diverse applications as important ligands for organometallic compounds, in asymmetric catalysis, and in the development of functional nanomaterials.

Strategic Importance of Halogen and Amino Substituents in Molecular Design

The strategic placement of halogen and amino groups on aromatic scaffolds like pyridine is a cornerstone of modern molecular design, particularly in medicinal chemistry. These functional groups are not mere decorations; they profoundly influence a molecule's physicochemical properties and biological activity.

Halogen atoms (Cl, Br, I) are frequently introduced into bioactive molecules to enhance their pharmacokinetic profiles, improving aspects like membrane permeability and metabolic stability. oup.com Beyond these lipophilicity-modulating effects, heavier halogens are known to participate in a highly directional, non-covalent interaction known as a halogen bond (XB). oup.com This interaction, where the halogen acts as an electrophilic "donor" to a Lewis base, can be comparable in strength to a hydrogen bond and plays a crucial role in ligand-receptor binding and molecular recognition. oup.com The ability to form these bonds provides a powerful tool for designing ligands with high affinity and selectivity for biological targets. The type of halogen is also significant, as iodine generally forms stronger halogen bonds than bromine or chlorine. oup.com

The amino group (-NH2) is another functionally critical substituent. Its presence can significantly enhance the bioactivity of a parent scaffold. As a nucleophilic center and a hydrogen bond donor, the amino group is pivotal in forming key interactions with biological macromolecules. georganics.sk In synthetic chemistry, it serves as a versatile handle for building molecular complexity. The amine's nucleophilicity is exploited in carbon-nitrogen bond-forming reactions, which are fundamental in the synthesis of many heterocyclic compounds used in pharmaceuticals. georganics.skcymitquimica.com Furthermore, the electronic properties of an amino group can influence the reactivity of other parts of the molecule, such as polarizing adjacent carbon-halogen bonds.

Overview of 5-Chloro-6-iodopyridin-3-amine within Advanced Synthetic Strategies

This compound (CAS Number: 444902-32-3) is a trifunctionalized pyridine that serves as a valuable building block for advanced synthetic applications. fluorochem.co.uk Its structure contains three distinct functional groups—an amine, a chlorine atom, and an iodine atom—each offering unique opportunities for chemical modification.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below, based on data from chemical suppliers. chemsrc.comfluorochem.co.uk

| Property | Value |

| CAS Number | 444902-32-3 |

| Molecular Formula | C₅H₄ClIN₂ |

| Molecular Weight | 254.46 g/mol |

| Appearance | Solid |

| Melting Point | 115-125°C |

| Boiling Point | 384.3±42.0 °C at 760 mmHg |

| Density | 2.1±0.1 g/cm³ |

| InChI Key | QLJRHAUYZGWXDE-UHFFFAOYSA-N |

Table 1: Physicochemical properties of this compound.

Synthetic Approaches and Reactivity

The synthesis of this compound can be approached through multi-step sequences involving the functionalization of a pyridine core. One plausible route involves the reduction of a corresponding nitro-substituted precursor, such as 2-chloro-3-iodo-5-nitropyridine, often using reducing agents like iron in acetic acid. chemsrc.com Another documented synthetic pathway is the chemical reduction of 6-chloro-5-iodopyridin-3-ol (B1610315) to yield the target amine.

The primary value of this compound in synthetic strategies lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings. This allows for the selective introduction of aryl, alkyl, or alkynyl groups at the 5-position of the pyridine ring while leaving the chlorine atom at the 6-position intact for subsequent transformations. This sequential, site-selective functionalization is a powerful strategy for efficiently building complex molecular architectures from a single, versatile starting material. The amino group can also be used as a synthetic handle, for instance, in acylation or diazotization reactions, further adding to the compound's utility as an intermediate. georganics.sk

Scope and Objectives of Academic Research on this compound Chemistry

Academic and industrial research focused on this compound chemistry is primarily driven by its potential as a versatile intermediate in the synthesis of high-value functional molecules. The overarching objective is to leverage its unique trifunctional nature to construct novel compounds with tailored properties, particularly for applications in medicinal chemistry and materials science. cymitquimica.com

The scope of research encompasses several key areas:

Development of Novel Synthetic Methodologies: A primary focus is on exploring and optimizing conditions for site-selective cross-coupling reactions. This involves screening different catalysts, ligands, and reaction conditions to achieve high yields and selectivity for functionalization at either the iodo or chloro position.

Synthesis of Biologically Active Compounds: The scaffold is of significant interest in drug discovery. researchgate.net Research aims to use this building block to synthesize libraries of complex heterocyclic compounds for screening against various biological targets, such as protein kinases, which are implicated in diseases like cancer. researchgate.net

Creation of Advanced Materials: The structural features of halogenated pyridines are also relevant in materials science. cymitquimica.com Research may explore the incorporation of this scaffold into polymers or organic frameworks to develop new materials with specific electronic or optical properties.

Ultimately, the academic pursuit of this compound chemistry aims to expand the synthetic toolbox available to chemists, enabling the efficient and controlled creation of complex molecules that can address challenges in medicine and technology.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4ClIN2 |

|---|---|

Molecular Weight |

254.45 g/mol |

IUPAC Name |

5-chloro-6-iodopyridin-3-amine |

InChI |

InChI=1S/C5H4ClIN2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2 |

InChI Key |

GCHWXUHNUNCTFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Cl)I)N |

Origin of Product |

United States |

Reactivity and Derivatization of 5 Chloro 6 Iodopyridin 3 Amine

Reactivity at the Halogen Centers (Chlorine and Iodine) of the Pyridine (B92270) Scaffold

The synthetic utility of 5-Chloro-6-iodopyridin-3-amine is largely defined by the differential reactivity of its two halogen substituents. The pyridine ring contains a carbon-iodine (C-I) bond at the C6 position and a carbon-chlorine (C-Cl) bond at the C5 position. The significant difference in bond strength and reactivity between these two carbon-halogen bonds allows for selective functionalization of the molecule.

In transition-metal-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order C-I > C-Br > C-Cl. This trend is governed by the bond dissociation energies, where the weaker C-I bond undergoes oxidative addition to a low-valent metal center, such as Palladium(0), much more readily than the stronger C-Cl bond. This inherent reactivity difference is the foundation for regioselective derivatization, enabling the iodine at the C6 position to be selectively replaced while the chlorine at the C5 position remains intact.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity order can be different. The outcome is influenced by the stability of the intermediate Meisenheimer complex and the leaving group's ability to depart. The pyridine nitrogen atom strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack. In this molecule, the iodine is at the activated C6 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent the primary method for modifying the this compound scaffold. The enhanced reactivity of the C-I bond at the C6 position allows for a range of selective transformations.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide. For this compound, this reaction proceeds with high selectivity at the C6 position. The C-I bond readily participates in the catalytic cycle with various palladium catalysts, while the C-Cl bond is unreactive under typical Suzuki-Miyaura conditions. rsc.orgtcichemicals.com This allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the position of the iodine atom.

The choice of catalyst, ligand, and base is crucial for achieving high yields. Catalysts such as Pd(PPh₃)₄ or systems generated in situ from a palladium precursor like Pd(OAc)₂ and a phosphine (B1218219) ligand are commonly employed. scispace.com A base, typically an inorganic carbonate (e.g., Na₂CO₃, K₂CO₃) or phosphate (B84403) (K₃PO₄), is required to activate the organoboron species. scispace.comnih.gov

| Boronic Acid/Ester | Catalyst System | Base | Solvent | Typical Product Structure |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Chloro-6-phenylpyridin-3-amine |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | 5-Chloro-6-(4-methoxyphenyl)pyridin-3-amine |

| Thiophen-2-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 5-Chloro-6-(thiophen-2-yl)pyridin-3-amine |

| Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Cs₂CO₃ | THF | 5-Chloro-6-vinylpyridin-3-amine |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone in the synthesis of pharmaceuticals and other nitrogen-containing compounds. rug.nlacs.org When applied to this compound, the reaction selectively occurs at the C-I bond, allowing for the synthesis of 6-amino-substituted pyridines while preserving the C5-chloro substituent for potential downstream transformations. researchgate.net

Modern Buchwald-Hartwig protocols utilize sophisticated catalyst systems composed of a palladium precursor and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos). rug.nl The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is critical for the reaction's success. libretexts.org

| Amine Coupling Partner | Catalyst System | Base | Solvent | Typical Product Structure |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 4-(5-Chloro-3-aminopyridin-2-yl)morpholine |

| Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 5-Chloro-N²-phenylpyridine-2,3-diamine |

| Benzylamine | BrettPhos Pd G3 | LiHMDS | THF | N²-Benzyl-5-chloropyridine-2,3-diamine |

| Pyrrolidine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 5-Chloro-2-(pyrrolidin-1-yl)pyridin-3-amine |

Sonogashira and Heck Coupling Explorations

The Sonogashira and Heck reactions provide pathways to introduce alkyne and alkene functionalities, respectively, into the pyridine scaffold. Both reactions rely on palladium catalysis and exhibit high selectivity for the more reactive C-I bond over the C-Cl bond.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl halide, typically using a palladium catalyst in the presence of a copper(I) co-catalyst. This allows for the synthesis of 6-alkynyl-5-chloropyridin-3-amines. The Heck coupling reaction pairs the aryl halide with an alkene to form a new C-C bond, yielding 6-alkenyl derivatives. In some cases, tandem reactions can be performed, such as a Heck-Sonogashira sequence, to build complex molecular architectures in a single operation. nih.gov

| Reaction Type | Coupling Partner | Catalyst System | Base | Typical Product Structure |

|---|---|---|---|---|

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 5-Chloro-6-(phenylethynyl)pyridin-3-amine |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | 5-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-amine |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 5-Chloro-6-styrylpyridin-3-amine |

| Heck | Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Butyl 3-(5-chloro-3-aminopyridin-2-yl)acrylate |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution provides an alternative pathway for functionalizing the pyridine ring that is mechanistically distinct from metal-catalyzed couplings. fishersci.se In SNAr, a nucleophile directly attacks the aromatic ring, forming a negatively charged Meisenheimer intermediate, followed by the expulsion of a leaving group. nih.gov The reaction is favored on electron-poor aromatic rings, and the pyridine ring is inherently electron-deficient. The ring nitrogen atom activates the ortho (C2, C6) and para (C4) positions toward nucleophilic attack.

In this compound, the iodine atom is located at the activated C6 position. Therefore, it is a potential site for displacement by strong nucleophiles such as alkoxides, thiolates, or amines under thermal conditions. youtube.com While iodine is typically a good leaving group, the relative reactivity of halides in SNAr reactions can be complex and substrate-dependent. nih.gov The reaction often requires forcing conditions (e.g., high temperatures) to overcome the activation energy associated with disrupting the ring's aromaticity in the intermediate step. youtube.com

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation is a powerful regioselective functionalization technique that involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG). wikipedia.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium base (e.g., n-BuLi, LDA), directing deprotonation to the adjacent position. harvard.edu

For this compound, the primary amine at the C3 position can function as a DMG, potentially directing lithiation to the C4 position. However, the reaction is complicated by the presence of the halogen atoms. Two major competing pathways exist:

Halogen-Metal Exchange: Organolithium reagents can readily react with aryl iodides, even at low temperatures, to replace the iodine with lithium. This would lead to metalation at the C6 position.

Halogen Dance: This is a base-catalyzed isomerization process where a metalated aryl halide can rearrange to a more thermodynamically stable isomer. acs.org

Therefore, achieving selective C4-functionalization via DoM would require careful optimization of the base, solvent, and temperature to favor C-H deprotonation over competing halogen-metal exchange or rearrangement pathways.

Halogen Dance Reactions and Regioisomeric Interconversions

The Halogen Dance (HD) is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. clockss.orgresearchgate.netwikipedia.org This reaction is driven by the formation of the most thermodynamically stable organometallic intermediate. wikipedia.org For halogenated pyridines, treatment with a strong base, such as lithium diisopropylamide (LDA), can induce deprotonation or metal-halogen exchange, initiating the migration. clockss.org The general migratory aptitude of halogens follows the order I > Br > Cl > F. clockss.org

In the case of this compound, the presence of both a chloro and a highly mobile iodo substituent makes it a potential candidate for a halogen dance reaction. The reaction would likely be initiated by deprotonation of the pyridine ring by a strong base. The amino group (-NH₂) is an ortho,para-director, while halogens are also ortho,para-directing but deactivating through induction. youtube.com The most acidic proton on the ring is typically ortho to a halogen. Deprotonation would generate a lithiated pyridine intermediate.

This intermediate could then undergo a 1,2-halogen shift, with the iodine atom being the most likely to migrate due to its greater aptitude compared to chlorine. clockss.org The ultimate position of the iodine atom and the resulting regioisomer would be determined by the most stable lithiated intermediate, which is influenced by the electronic effects of all substituents on the ring. researchgate.net Factors such as temperature and the choice of base are critical in controlling the outcome, as kinetic and thermodynamic products can often be selectively formed. wikipedia.org For instance, in related 2,3-dihalopyridine systems, lower temperatures favor the kinetic product (deprotonation without rearrangement), while higher temperatures allow for equilibration to the more stable thermodynamic product via the halogen dance.

Reactivity of the Amino Group of this compound

The exocyclic amino group at the C-3 position is a key functional handle, providing nucleophilic character that allows for a wide range of derivatizations.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: The amino group of this compound can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. researchgate.netwikipedia.orgacs.org This reaction is a standard transformation for aminopyridines and proceeds via nucleophilic acyl substitution. The reaction typically occurs under basic conditions, often using a non-nucleophilic base like pyridine or triethylamine (B128534) to scavenge the HCl produced when an acyl chloride is used.

Alkylation: Direct N-alkylation of aminopyridines with alkyl halides can be challenging due to the competing reactivity of the pyridine ring nitrogen, which can also be alkylated, leading to a mixture of products and often poor yields of the desired secondary or tertiary amine. A more effective and selective method for N-monoalkylation is reductive amination. This involves the condensation of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) to yield the N-alkylated product.

Sulfonylation: The amino group can be converted into a sulfonamide by reaction with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This reaction is analogous to acylation and provides a stable sulfonamide linkage. Sulfonylation of aminopyridines is a well-established transformation. researchgate.net

Table 1: Representative Reactions of the Amino Group

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Acylation | Acetyl chloride, Triethylamine | N-(5-Chloro-6-iodopyridin-3-yl)acetamide |

| Alkylation | Benzaldehyde, then NaBH₄ | N-Benzyl-5-chloro-6-iodopyridin-3-amine |

| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | N-(5-Chloro-6-iodopyridin-3-yl)-4-methylbenzenesulfonamide |

Diazotization and Subsequent Transformations

The primary amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. This diazonium salt is a versatile intermediate that can be displaced by a variety of nucleophiles, often in the presence of a copper(I) catalyst, in what is known as the Sandmeyer reaction. wikipedia.org

This provides a powerful method to replace the amino group with other functionalities that are difficult to introduce directly. For example, treatment of the diazonium salt with CuCl, CuBr, or CuCN can introduce a chloro, bromo, or cyano group, respectively, at the C-3 position. Reaction with potassium iodide (KI) can be used to introduce another iodine atom. These transformations greatly expand the synthetic utility of the parent molecule.

Condensation Reactions with Carbonyl Compounds

The primary amino group readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nrochemistry.comjk-sci.com This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imine is an important intermediate for further transformations, including reduction to secondary amines (as in reductive amination) or participation in cyclization reactions. wikipedia.orgnrochemistry.comjk-sci.com

Cyclization Reactions to Form Fused Heterocycles

The 3-amino substituent, in conjunction with the pyridine ring nitrogen, provides a scaffold for the synthesis of fused bicyclic and polycyclic heterocyclic systems. These reactions often begin with the functionalization of the amino group, followed by an intramolecular cyclization.

One major class of fused heterocycles accessible from aminopyridines are imidazopyridines. nih.govorganic-chemistry.orgacs.orge3s-conferences.orgbio-conferences.org For example, reaction with α-haloketones can lead to the formation of an imidazo[1,2-a]pyridine (B132010) core through initial N-alkylation of the pyridine ring nitrogen followed by condensation and cyclization involving the exocyclic amino group. bio-conferences.org

Another important class of fused systems is the triazolopyridines. organic-chemistry.orgsemanticscholar.orgnih.govacs.orgnih.gov These can be synthesized, for instance, by reacting a 2-hydrazinopyridine (B147025) (which can be derived from an aminopyridine) with various reagents to form the fused triazole ring. organic-chemistry.orgsemanticscholar.org The Pictet-Spengler reaction offers another pathway to fused systems, typically involving the cyclization of a β-arylethylamine onto an activated ring system after condensation with a carbonyl compound. wikipedia.orgnrochemistry.comjk-sci.comresearchgate.netrsc.org By analogy, derivatives of this compound could be designed to undergo intramolecular cyclization to form various fused pyridines.

Regioselective Transformations of the Pyridine Ring System of this compound

The pyridine ring of this compound is substituted with two different halogen atoms, providing distinct opportunities for regioselective functionalization, primarily through transition metal-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the trend I > Br > OTf >> Cl. wikipedia.orgwikipedia.org Consequently, the carbon-iodine bond at the C-6 position is significantly more reactive than the carbon-chlorine bond at the C-5 position. This reactivity difference allows for selective substitution at the C-6 position while leaving the C-5 chloro group intact for potential subsequent transformations.

Prominent examples of such regioselective cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond at the C-6 position.

Sonogashira Coupling: This reaction couples the C-6 iodo position with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst, yielding a 6-alkynylpyridine derivative. libretexts.orgwikipedia.orgsoton.ac.uk

Heck Coupling: The C-6 position can be coupled with an alkene under palladium catalysis to form a new substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the C-6 position with a primary or secondary amine.

Stille Coupling: This involves the reaction of the C-6 iodo group with an organostannane reagent, catalyzed by palladium, to form a C-C bond. wikipedia.orgharvard.eduorganic-chemistry.orglibretexts.orgopenochem.org

Negishi Coupling: An organozinc reagent is coupled with the C-6 position in a palladium- or nickel-catalyzed reaction to create a C-C bond. wikipedia.orgresearchgate.netorgsyn.orgorganic-chemistry.orgorganic-chemistry.org

This inherent regioselectivity makes this compound a valuable building block for the stepwise and controlled synthesis of highly substituted pyridine derivatives.

Table 2: Regioselective Cross-Coupling Reactions at the C-6 Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | C-C (sp²-sp²) |

| Sonogashira | R-C≡C-H | PdCl₂(PPh₃)₂, CuI, Amine Base | C-C (sp²-sp) |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C-C (sp²-sp²) |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | C-N |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | C-C |

| Negishi | R-ZnX | Pd(PPh₃)₄ or Ni catalyst | C-C |

Cascade and Multicomponent Reactions Involving this compound

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single operation, thereby reducing waste and improving atom economy. While specific cascade or multicomponent reactions involving this compound are not extensively documented, its structural motifs suggest its potential participation in such transformations, analogous to other substituted aminopyridines.

One plausible avenue for multicomponent reactions is the iodine-catalyzed synthesis of fused heterocyclic systems. For instance, a metal-free one-pot three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids has been reported to yield pyrimidine-linked imidazopyridines. nih.gov Given the presence of the amino group on the pyridine ring, this compound could potentially undergo similar transformations. The reaction typically proceeds through a C-H oxidation, followed by the formation of one C-C and two C-N bonds. nih.gov

The amino group of this compound can also act as a nucleophile in cascade reactions. For example, cascade reactions of 1,1-enediamines with various partners are known to produce substituted 2-aminopyridines. researchgate.net This suggests that this compound could be a substrate for annulation reactions, leading to the construction of more complex fused pyridine systems.

Furthermore, the Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines, utilizes aminopyridines as a key component. nih.gov This reaction, followed by subsequent intramolecular transformations, can lead to the rapid assembly of complex fused heterocyclic scaffolds. The chloro and iodo substituents on the this compound ring could influence the reactivity and regioselectivity of such GBB-initiated cascade processes. nih.gov

Table 1: Potential Multicomponent Reactions Involving this compound

| Reaction Type | Potential Reactants | Potential Product Class |

| Iodine-catalyzed MCR | Aryl methyl ketone, Barbituric acid derivative | Fused pyrimidine-pyridopyrimidine |

| Cascade Annulation | 1,1-Enediamine, α,β-Unsaturated ketone | Poly-substituted pyridine derivative |

| GBB Reaction | Aldehyde, Isocyanide | Imidazo[1,2-a]pyridine derivative |

Functionalization of Unsubstituted Positions on the Pyridine Ring of this compound

The pyridine ring of this compound has two unsubstituted carbon atoms at the C2 and C4 positions, which are potential sites for functionalization through C-H activation or electrophilic substitution. However, the electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing halogen substituents, generally makes electrophilic attack challenging.

C-H Functionalization:

Direct C-H functionalization has emerged as a powerful tool for the derivatization of heterocyclic compounds. researchgate.net For pyridines, regioselective C-H functionalization can be difficult to achieve. However, the substituents on the ring play a crucial role in directing the reaction. The amino group at the C3 position is an ortho, para-director, while the chloro and iodo groups are deactivating but also ortho, para-directing. The interplay of these electronic effects, along with steric hindrance, will determine the site of functionalization.

Transition metal-catalyzed C-H activation is a promising strategy. For instance, palladium-catalyzed C-H arylation of pyridines has been reported. The regioselectivity of such reactions is often controlled by the directing group. In the case of this compound, the amino group could direct C-H activation to the C2 or C4 position. However, the steric bulk of the iodine atom at the C6 position might favor functionalization at the C4 position.

Electrophilic Substitution:

Electrophilic aromatic substitution on the pyridine ring is generally sluggish due to its electron-deficient character. When such reactions do occur, they typically proceed at the C3 (or C5) position. nih.gov However, the presence of the activating amino group at C3 in this compound could potentially facilitate electrophilic substitution at the C2 or C4 positions.

The outcome of electrophilic substitution will be determined by the stability of the intermediate carbocation (sigma complex). Attack at the C2 or C4 position would lead to a resonance structure where the positive charge is adjacent to the electron-donating amino group, which could stabilize the intermediate. Conversely, the electron-withdrawing nature of the chloro and iodo groups would destabilize any adjacent positive charge. Nitration and halogenation are common electrophilic substitution reactions. For example, the nitration of pyridoacridines has been studied, demonstrating that electrophilic substitution is feasible on complex pyridine-containing systems. nih.govresearchgate.net

Table 2: Predicted Regioselectivity of Functionalization

| Reaction Type | Predicted Major Site of Functionalization | Rationale |

| C-H Arylation (Pd-catalyzed) | C4 | Amino group directing effect, steric hindrance at C2 from iodine. |

| Nitration | C4 | Activating effect of the amino group, directing to the para position. |

| Bromination | C4 | Activating effect of the amino group, directing to the para position. |

Mechanistic Investigations of Transformations Involving 5 Chloro 6 Iodopyridin 3 Amine

Elucidation of Reaction Pathways for Key Synthetic Routes

The transformations of 5-chloro-6-iodopyridin-3-amine are dominated by palladium-catalyzed cross-coupling reactions, which selectively functionalize the carbon-halogen bonds. The inherent difference in reactivity between the C-I and C-Cl bonds dictates the regioselectivity of these reactions, with the more labile C-I bond at the 6-position being the primary site of reaction.

Key synthetic routes involving this compound include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The generally accepted catalytic cycle for these transformations, initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, is applicable here. For this compound, the oxidative addition is highly selective for the C-I bond due to its lower bond dissociation energy compared to the C-Cl bond.

The reaction pathway for a typical Suzuki-Miyaura coupling is outlined below:

Oxidative Addition: A Pd(0) complex, typically stabilized by phosphine (B1218219) ligands, inserts into the C-I bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the C-C bond.

Similarly, in Sonogashira coupling, a terminal alkyne couples with the pyridyl ring, and in Buchwald-Hartwig amination, a C-N bond is formed. In all these pathways, the initial oxidative addition at the C-I bond is the selectivity-determining step. Subsequent functionalization of the C-Cl bond can be achieved under more forcing conditions, allowing for sequential, site-selective modifications.

Transition State Analysis in Catalytic Transformations

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in analyzing the transition states of palladium-catalyzed cross-coupling reactions. While specific transition state analyses for reactions of this compound are not extensively reported in the literature, analogies can be drawn from studies on similar dihalopyridine systems.

For the oxidative addition step, the transition state involves the interaction of the palladium center with the C-I bond. The energy barrier for the oxidative addition to the C-I bond is significantly lower than that for the C-Cl bond, confirming the observed regioselectivity. The geometry of the transition state is influenced by the steric and electronic properties of the phosphine ligands on the palladium catalyst.

In the transmetalation step of Suzuki-Miyaura coupling, the transition state involves a bridged intermediate containing palladium, the pyridyl group, the iodide, and the organoboron species. The base plays a crucial role in facilitating the formation of a more nucleophilic boronate species, which lowers the activation energy of this step.

The reductive elimination step proceeds through a three-coordinate transition state, leading to the formation of the final product. The electronic nature of the substituents on the pyridine (B92270) ring can influence the energy of this transition state. The electron-donating amino group at the 3-position of this compound can affect the electron density at the palladium center, potentially influencing the rate of reductive elimination.

Role of Catalysts and Additives in Directing Reactivity and Selectivity

The choice of catalyst and additives is critical in controlling the outcome of transformations involving this compound.

Catalyst System:

| Component | Role | Impact on Reactivity and Selectivity |

| Palladium Precursor | Source of the active Pd(0) catalyst. | The choice of precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the rate of catalyst activation. |

| Phosphine Ligands | Stabilize the Pd(0) species, modulate its reactivity, and influence the steric environment around the metal center. | Bulky, electron-rich ligands generally promote oxidative addition and reductive elimination, increasing reaction rates. The bite angle of bidentate ligands can influence selectivity. |

Additives:

| Additive | Role | Impact on Reactivity and Selectivity |

| Base | Activates the coupling partner (e.g., organoboron reagent in Suzuki coupling) and neutralizes the acid generated during the reaction. | The strength and nature of the base (e.g., K₂CO₃, Cs₂CO₃, t-BuONa) can significantly affect the reaction rate and can be crucial for the transmetalation step. |

| Copper(I) Co-catalyst | In Sonogashira coupling, it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. | Essential for the efficiency of the traditional Sonogashira reaction, although copper-free protocols have also been developed. |

The interplay between the ligand and the base is particularly important. For instance, in Buchwald-Hartwig amination, the combination of a specific ligand and base can be crucial for achieving high yields and preventing side reactions. The amino group on the this compound substrate can also act as an internal ligand, potentially coordinating to the palladium center and influencing the catalytic cycle.

Kinetic and Thermodynamic Studies of Derivatization Reactions

Detailed kinetic and thermodynamic studies specifically on the derivatization of this compound are scarce in the published literature. However, general principles from studies on analogous systems provide valuable insights.

Kinetic Studies: In many palladium-catalyzed cross-coupling reactions, the oxidative addition step is the rate-determining step. For this compound, the rate of the reaction would be expected to be first order in both the palladium catalyst and the substrate. The reaction rate is also highly dependent on the nature of the ligand and the base. Kinetic studies on similar systems have shown that the choice of solvent can also have a significant impact on the reaction rate by influencing the solubility of the reactants and intermediates and by potentially coordinating to the metal center.

Spectroscopic Characterization of Reaction Intermediates (for mechanistic insights)

The direct observation and characterization of reaction intermediates in catalytic cycles are challenging due to their transient nature. However, techniques such as in-situ NMR spectroscopy and mass spectrometry can provide valuable information.

For reactions involving this compound, ³¹P NMR spectroscopy would be a powerful tool to monitor the coordination of phosphine ligands to the palladium center and to identify different palladium species in the catalytic cycle. The chemical shifts and coupling constants of the phosphorus nuclei are sensitive to the oxidation state and coordination environment of the palladium.

¹H and ¹³C NMR spectroscopy can be used to follow the consumption of the starting material and the formation of the product. In some cases, it may be possible to observe the signals of stable intermediates, such as the oxidative addition product.

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), can be employed to detect and characterize charged intermediates in the catalytic cycle. This technique can provide evidence for the formation of key species like the Pd(II) oxidative addition complex and subsequent intermediates.

Computational and Theoretical Insights into 5 Chloro 6 Iodopyridin 3 Amine and Its Derivatives

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 5-Chloro-6-iodopyridin-3-amine, DFT calculations, often employing basis sets like 6-311++G(d,p), can be utilized to determine its optimized molecular geometry. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's stability and reactivity.

The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. In a typical MEP map for a related halogenated amine, the regions of negative potential (electron-rich) are often located around the nitrogen atom of the pyridine (B92270) ring and the amino group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (electron-poor) regions are expected around the hydrogen atoms of the amino group.

Key electronic parameters that can be derived from DFT calculations include the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO). These parameters are crucial for predicting the molecule's polarity and its kinetic stability.

Molecular Orbital Analysis for Reactivity Prediction and Regioselectivity

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity and the regioselectivity of its reactions. The distribution of HOMO and LUMO densities across the this compound framework indicates the likely sites for electrophilic and nucleophilic attack, respectively.

For a molecule with electron-donating (amino) and electron-withdrawing (chloro, iodo, and the pyridine nitrogen) groups, the HOMO is typically localized on the more electron-rich portions, such as the amino group and the pyridine ring. This suggests that electrophilic substitution would preferentially occur at these positions. The LUMO, on the other hand, is generally distributed over the electron-deficient parts of the molecule, highlighting the probable sites for nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors help in comparing the reactivity of this compound with other related compounds.

Conformational Analysis and Stereochemical Considerations

Conformational analysis of this compound involves identifying the most stable arrangement of its atoms in three-dimensional space. The primary focus of this analysis is the rotation around the C-N bond of the amino group. By performing a potential energy surface scan, where the dihedral angle of the H-N-C-C bond is systematically varied, the global minimum energy conformation can be identified.

The presence of bulky halogen atoms (chlorine and iodine) ortho to the amino group can introduce steric hindrance, which may influence the preferred orientation of the amino group relative to the pyridine ring. This, in turn, can affect the molecule's intermolecular interactions and its ability to bind to biological targets.

While this compound itself is achiral, the introduction of chiral centers in its derivatives would necessitate a more detailed stereochemical analysis, including the determination of relative and absolute configurations.

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational methods, particularly DFT, are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies of the optimized geometry of this compound, a theoretical spectrum can be generated. This computed spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and bonds within the molecule.

Discrepancies between the calculated and experimental spectra can often be reconciled by applying a scaling factor to the computed frequencies. The analysis of vibrational modes, especially those involving the C-Cl, C-I, and N-H bonds, can provide valuable information for interpreting the outcomes of chemical reactions and elucidating reaction mechanisms. For instance, a shift in the stretching frequency of a particular bond can indicate its involvement in a chemical transformation.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Symmetric Stretch | ~3400-3500 |

| N-H (amine) | Asymmetric Stretch | ~3300-3400 |

| C=N (pyridine) | Stretch | ~1550-1600 |

| C-Cl | Stretch | ~700-800 |

| C-I | Stretch | ~500-600 |

In Silico Design of Novel this compound Derivatives

The insights gained from the computational analysis of the parent molecule, this compound, can be leveraged for the in silico design of novel derivatives with desired properties. nih.gov By systematically modifying the structure, for example, by introducing different substituents on the amino group or replacing the halogen atoms, the impact on the electronic and structural properties can be computationally evaluated.

This approach, often part of a quantitative structure-activity relationship (QSAR) study, allows for the screening of a large number of virtual compounds to identify candidates with enhanced reactivity, specific electronic properties, or improved potential for biological activity. researchgate.net For instance, if the goal is to design a derivative with a smaller HOMO-LUMO gap to enhance its reactivity, various electron-donating or -withdrawing groups can be computationally appended to the core structure, and the resulting effect on the frontier orbitals can be calculated. This rational design process can significantly streamline the experimental efforts in synthesizing new and functional molecules. nih.gov

Future Research Trajectories and Unexplored Avenues for 5 Chloro 6 Iodopyridin 3 Amine Chemistry

Development of Novel Catalytic Systems for Challenging Transformations

The distinct reactivity of the C-I and C-Cl bonds in 5-Chloro-6-iodopyridin-3-amine presents a prime opportunity for the development of highly selective catalytic systems. Future research will likely focus on designing catalysts that can achieve chemoselective functionalization at either the iodo or chloro position, enabling a stepwise and controlled elaboration of the pyridine (B92270) core.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are expected to be at the forefront of this research. The development of novel phosphine (B1218219) ligands will be crucial in tuning the reactivity and selectivity of palladium catalysts. For instance, sterically hindered and electron-rich ligands can facilitate the challenging oxidative addition of the C-Cl bond, which is typically less reactive than the C-I bond. The selective activation of the C-I bond is generally more straightforward and can be achieved with a variety of standard palladium catalysts.

Furthermore, the exploration of dual-catalyst systems, where two different metal catalysts work in concert to selectively activate different positions on the pyridine ring, could open up new avenues for complex molecule synthesis. For example, a palladium catalyst could be employed for a Sonogashira coupling at the iodo position, followed by a nickel-catalyzed amination at the chloro position, all in a one-pot procedure.

Table 1: Potential Catalytic Systems for Selective Functionalization

| Catalytic System | Target Transformation | Potential Advantages |

| Pd(OAc)2 with custom phosphine ligands | Selective Suzuki-Miyaura coupling at C-Cl | Access to otherwise difficult-to-form C-C bonds. |

| NiCl2(dppp) / Zn | Reductive cross-coupling at C-Cl | Avoidance of precious metal catalysts for certain transformations. |

| Dual Pd/Ni catalysis | Orthogonal functionalization of C-I and C-Cl | Step-economic synthesis of polysubstituted pyridines. |

| Photocatalysis with iridium or ruthenium complexes | Radical-based functionalization | Access to novel reaction pathways and molecular scaffolds. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods for this compound from traditional batch processes to continuous flow and automated platforms represents a significant area for future development. acs.org Flow chemistry offers numerous advantages, including enhanced reaction control, improved safety, and the potential for telescoped multi-step syntheses without the need for intermediate purification. nih.gov

Future research will likely involve the development of robust and scalable flow protocols for the key transformations of this compound, such as palladium-catalyzed cross-coupling reactions. This will require careful optimization of reaction parameters, including temperature, pressure, residence time, and catalyst loading, within a flow reactor. The use of packed-bed reactors containing immobilized catalysts could further enhance the efficiency and sustainability of these processes by allowing for catalyst recycling.

Automated synthesis platforms can be employed for the rapid generation of compound libraries based on the this compound scaffold. nih.govwhiterose.ac.ukresearchgate.netchemrxiv.org By integrating robotic liquid handling with high-throughput screening, researchers can efficiently explore a wide range of reaction conditions and coupling partners, accelerating the discovery of new bioactive molecules.

Exploration of Sustainable and Environmentally Benign Synthetic Routes

In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing more sustainable synthetic routes for the functionalization of this compound. ijarsct.co.inresearchgate.netnih.gov This will involve the exploration of alternative, less toxic solvents, the use of renewable starting materials, and the development of catalytic systems that operate under milder reaction conditions.

The use of water as a reaction solvent is a particularly attractive goal for green chemistry. ijarsct.co.in The development of water-soluble ligands and catalysts will be essential for achieving efficient cross-coupling reactions of this compound in aqueous media. Additionally, the use of bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), can significantly reduce the environmental impact of these synthetic processes.

Advanced Computational Catalyst Design

Computational chemistry and molecular modeling are poised to play an increasingly important role in the rational design of catalysts for the selective functionalization of this compound. osti.govscience.gov Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of catalytic reactions, identify key intermediates and transition states, and predict the effect of ligand modifications on catalyst performance.

Future research in this area will likely focus on the use of computational screening to identify promising ligand structures for achieving high selectivity in the cross-coupling reactions of this compound. By modeling the interaction of different ligands with the palladium center and the substrate, researchers can predict which ligands are most likely to promote the desired reactivity and selectivity. This in silico approach can significantly accelerate the discovery of new and improved catalysts, reducing the need for extensive experimental screening.

Moreover, computational studies can provide valuable insights into the factors that govern the regioselectivity of these reactions, helping researchers to understand why a particular catalyst favors reaction at the iodo versus the chloro position. This knowledge can then be used to design new catalysts with even greater control over the reaction outcome.

Expanding the Scope of Complex Molecular Architectures Accessible from this compound as a Building Block

The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of a wide variety of complex molecular architectures, particularly fused heterocyclic systems. researchgate.netnih.govias.ac.in Future research will focus on leveraging the reactivity of this building block to access novel scaffolds with potential applications in medicinal chemistry and materials science.

For example, intramolecular cyclization reactions following the selective functionalization of the iodo and chloro positions can be used to construct a variety of fused ring systems. A Suzuki-Miyaura coupling at the 6-position followed by an intramolecular Buchwald-Hartwig amination of the 5-chloro group could lead to the formation of novel pyrido-fused heterocycles. Similarly, Sonogashira coupling at the 6-position could provide a precursor for intramolecular cyclizations to form furopyridines or other related systems.

The amine group at the 3-position also provides a handle for further functionalization and can be used to introduce additional diversity into the target molecules. For instance, the amine can be acylated, alkylated, or used as a directing group for further C-H activation reactions on the pyridine ring. The ability to selectively manipulate all three functional groups on the this compound core will undoubtedly lead to the discovery of new and valuable molecular entities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.